[Leu37]-beta-Amyloid (1-42) is a modified form of the beta-amyloid peptide, specifically designed to investigate the role of leucine at position 37 in the aggregation and toxicity associated with Alzheimer's disease. This peptide, consisting of 42 amino acids, is a significant component of amyloid plaques found in the brains of Alzheimer's patients. The modification at the 37th position aims to elucidate how changes in amino acid sequence influence the peptide's behavior and interaction with other proteins.
The beta-amyloid peptide is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The specific variant, [Leu37]-beta-Amyloid (1-42), is synthesized for research purposes to study its structural and functional properties.
[Leu37]-beta-Amyloid (1-42) falls under the classification of neurotoxic peptides. It is categorized as an amyloidogenic peptide due to its propensity to aggregate into fibrils, which are implicated in neurodegenerative diseases such as Alzheimer's.
The synthesis of [Leu37]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Leu37]-beta-Amyloid (1-42) features a characteristic beta-sheet conformation that is crucial for its aggregation properties. The presence of leucine at position 37 alters the hydrophobic interactions compared to the wild-type beta-amyloid.
[Leu37]-beta-Amyloid (1-42) undergoes various chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The mechanism of action for [Leu37]-beta-Amyloid (1-42) involves its interaction with neuronal membranes, leading to cellular toxicity. The aggregated forms disrupt cellular homeostasis and promote neuroinflammation.
[Leu37]-beta-Amyloid (1-42) is primarily used in research focused on understanding Alzheimer's disease mechanisms:
Through these applications, [Leu37]-beta-Amyloid (1-42) contributes significantly to our understanding of amyloid pathology and potential interventions for neurodegenerative diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2